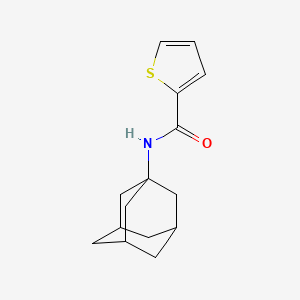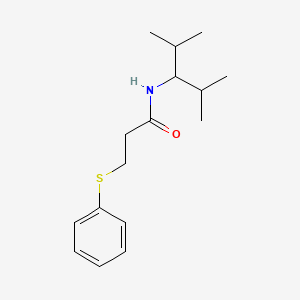
N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AGN 205327, is a novel small molecule that has been developed for scientific research purposes. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the degradation of endocannabinoids in the body. The inhibition of FAAH by AGN 205327 has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying the endocannabinoid system and developing new therapeutic interventions.
作用机制
N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing the hydrolysis of endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate their downstream signaling pathways. The exact mechanism of action of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 on the endocannabinoid system is still being studied, but it is thought to involve both CB1 and CB2 receptors.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to reduce pain and inflammation in models of acute and chronic pain, as well as to have anxiolytic and antidepressant effects. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 has been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in models of addiction.
实验室实验的优点和局限性
One of the main advantages of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 for lab experiments is its potency and selectivity as a FAAH inhibitor. This allows for precise modulation of the endocannabinoid system without affecting other pathways. Additionally, N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 has good pharmacokinetic properties, allowing for administration via multiple routes, including oral and intravenous. However, one limitation of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 is its relatively short half-life in vivo, which may require frequent dosing in some experimental paradigms.
未来方向
There are several potential future directions for research on N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of metabolism and energy balance, which could have implications for the treatment of obesity and diabetes. Additionally, the potential use of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 as a therapeutic intervention for neurodegenerative diseases is an area of active research. Finally, further studies are needed to fully elucidate the mechanism of action of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 on the endocannabinoid system and to optimize its pharmacokinetic properties for use in clinical trials.
合成方法
The synthesis of N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 involves several steps, starting from commercially available starting materials. The key step is the coupling of N~1~-allylglycine with 3-chloro-4-methylphenyl isocyanate, followed by the addition of methylsulfonyl chloride to give the final product. The synthesis has been optimized to yield high purity and high potency N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327, suitable for use in scientific research.
科学研究应用
N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 has been extensively studied in preclinical models, including in vitro and in vivo studies in rodents and non-human primates. It has been shown to be a potent and selective inhibitor of FAAH, with IC50 values in the low nanomolar range. The inhibition of FAAH by N~1~-allyl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 205327 leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, in the body. This has a range of effects on the endocannabinoid system, including modulation of pain, anxiety, and inflammation.
属性
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-4-7-15-13(17)9-16(20(3,18)19)11-6-5-10(2)12(14)8-11/h4-6,8H,1,7,9H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJPNCCIGGAUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl]-1,2-thiazinane 1,1-dioxide](/img/structure/B5223731.png)
![3,6-dimethyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5223732.png)
![N-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5223740.png)

![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5223763.png)
![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5223770.png)
![(3R*,4R*)-1-[(3,4-difluorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5223788.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223791.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223800.png)
![N-[(dibenzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5223808.png)
![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5223814.png)
![10-benzyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5223820.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5223831.png)